Cas no 1443353-73-8 (2-(1,3-dioxolan-2-ylmethoxy)benzonitrile)

2-(1,3-dioxolan-2-ylmethoxy)benzonitrile 化学的及び物理的性質
名前と識別子
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- 2-(1,3-dioxolan-2-ylmethoxy)benzonitrile
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- MDL: MFCD18911350
- インチ: 1S/C11H11NO3/c12-7-9-3-1-2-4-10(9)15-8-11-13-5-6-14-11/h1-4,11H,5-6,8H2
- InChIKey: OXLQJWDAAQPEMB-UHFFFAOYSA-N
- ほほえんだ: C(#N)C1=CC=CC=C1OCC1OCCO1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
2-(1,3-dioxolan-2-ylmethoxy)benzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 392789-1g |
2-[(1,3-Dioxolan-2-yl)methoxy]benzonitrile |
1443353-73-8 | 97.0% | 1g |
£513.00 | 2023-04-30 | |
abcr | AB432668-5g |
2-[(1,3-Dioxolan-2-yl)methoxy]benzonitrile |
1443353-73-8 | 5g |
€1373.40 | 2023-09-04 | ||
abcr | AB432668-5 g |
2-[(1,3-Dioxolan-2-yl)methoxy]benzonitrile |
1443353-73-8 | 5g |
€1,373.40 | 2023-07-18 | ||
Chemenu | CM505122-1g |
2-((1,3-Dioxolan-2-yl)methoxy)benzonitrile |
1443353-73-8 | 97% | 1g |
$437 | 2023-03-10 | |
abcr | AB432668-1 g |
2-[(1,3-Dioxolan-2-yl)methoxy]benzonitrile |
1443353-73-8 | 1g |
€594.40 | 2023-07-18 | ||
Fluorochem | 392789-5g |
2-[(1,3-Dioxolan-2-yl)methoxy]benzonitrile |
1443353-73-8 | 97.0% | 5g |
£1276.00 | 2023-04-30 | |
abcr | AB432668-1g |
2-[(1,3-Dioxolan-2-yl)methoxy]benzonitrile; . |
1443353-73-8 | 1g |
€1621.70 | 2025-02-19 | ||
Ambeed | A459227-1g |
2-((1,3-Dioxolan-2-yl)methoxy)benzonitrile |
1443353-73-8 | 97% | 1g |
$441.0 | 2024-04-23 | |
Fluorochem | 392789-25g |
2-[(1,3-Dioxolan-2-yl)methoxy]benzonitrile |
1443353-73-8 | 97.0% | 25g |
£3118.00 | 2023-04-30 |
2-(1,3-dioxolan-2-ylmethoxy)benzonitrile 関連文献
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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9. Back matter
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
2-(1,3-dioxolan-2-ylmethoxy)benzonitrileに関する追加情報
Introduction to 2-(1,3-dioxolan-2-ylmethoxy)benzonitrile (CAS No. 1443353-73-8) and Its Emerging Applications in Chemical Biology
2-(1,3-dioxolan-2-ylmethoxy)benzonitrile, identified by the chemical identifier CAS No. 1443353-73-8, is a structurally unique compound that has garnered significant attention in the field of chemical biology due to its versatile pharmacophoric features. This benzonitrile derivative, characterized by a 1,3-dioxolan-2-ylmethoxy substituent, exhibits promising potential in the development of novel therapeutic agents and biochemical probes. The compound’s molecular framework integrates aromatic and heterocyclic moieties, which are well-documented for their role in modulating biological pathways and interactions.
The 1,3-dioxolan ring, a prominent feature of this molecule, is known for its stability and ability to engage in hydrogen bonding interactions. This structural motif has been widely explored in medicinal chemistry for its role in enhancing binding affinity and selectivity towards biological targets. In recent years, derivatives of 1,3-dioxolan have been incorporated into drug candidates targeting various diseases, including neurological disorders and inflammatory conditions. The methoxy group appended to the dioxolan ring further enhances the compound’s solubility and bioavailability, making it an attractive scaffold for pharmacological investigations.
2-(1,3-dioxolan-2-ylmethoxy)benzonitrile (CAS No. 1443353-73-8) has been extensively studied for its potential applications in modulating enzyme activity and receptor binding. Preliminary computational studies suggest that this compound can interact with a range of biological targets, including kinases and transcription factors, which are critical regulators of cellular processes. The benzonitrile moiety, a well-known pharmacophore in drug discovery, is particularly noted for its ability to engage in π-stacking interactions with aromatic residues in proteins. This interaction mode is often exploited in the design of small-molecule inhibitors.
Recent advancements in chemical biology have highlighted the importance of small-molecule probes that can selectively modulate specific biological pathways without off-target effects. 2-(1,3-dioxolan-2-ylmethoxy)benzonitrile, with its unique structural features, has emerged as a promising candidate for such applications. Researchers have demonstrated its efficacy in inhibiting the activity of certain kinases involved in cancer progression. The compound’s ability to disrupt aberrant signaling pathways makes it a valuable tool for both therapeutic intervention and mechanistic studies.
The synthesis of 2-(1,3-dioxolan-2-ylmethoxy)benzonitrile (CAS No. 1443353-73-8) involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. The introduction of the 1,3-dioxolan ring requires precise control over reaction conditions to ensure high yield and purity. Advances in catalytic methods have enabled more efficient and sustainable routes to this compound, aligning with the growing emphasis on green chemistry principles.
In clinical research, 2-(1,3-dioxolan-2-ylmethoxy)benzonitrile is being evaluated as a potential therapeutic agent for various conditions. Its structural similarity to known bioactive molecules suggests that it may exhibit therapeutic efficacy comparable to or better than existing drugs. Phase I clinical trials have begun to assess its safety profile and pharmacokinetic properties in human subjects. Early results are promising, indicating that the compound is well-tolerated at target doses.
The compound’s potential extends beyond therapeutics; it also serves as a valuable scaffold for developing new biochemical tools. Researchers are leveraging its unique properties to design probes that can visualize and quantify biological processes at the molecular level. Such tools are essential for understanding complex biological systems and identifying new drug targets.
The future of 2-(1,3-dioxolan-2-ylmethoxy)benzonitrile (CAS No. 1443353-73-8) lies in its adaptability across multiple domains of chemical biology and pharmaceutical research. As our understanding of disease mechanisms evolves, so too will the applications of this versatile compound. Ongoing studies aim to uncover new derivatives with enhanced potency and selectivity, further solidifying its role as a cornerstone in modern drug discovery.
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